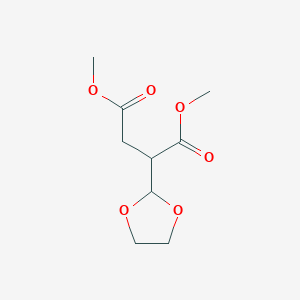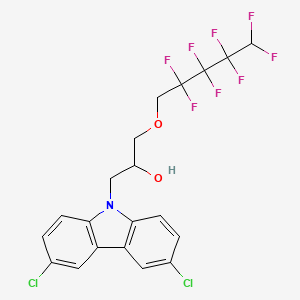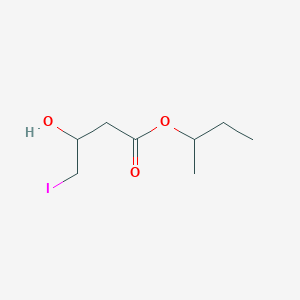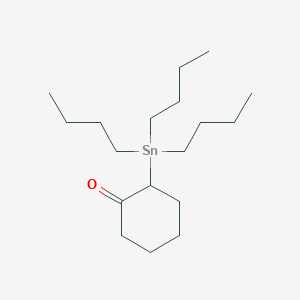
1,3-Benzenediol, 1,3-dimethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Benzenediol, 1,3-dimethanesulfonate can be synthesized through the sulfonation of 1,3-benzenediol. The reaction typically involves the use of methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the dimethanesulfonate derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzenediol, 1,3-dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The methanesulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include sulfonic acids, hydroxy derivatives, and substituted benzenediol compounds.
Applications De Recherche Scientifique
1,3-Benzenediol, 1,3-dimethanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in pharmaceutical formulations.
Industry: It is used in the production of dyes, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3-benzenediol, 1,3-dimethanesulfonate involves its interaction with specific molecular targets. The methanesulfonate groups enhance the compound’s reactivity, allowing it to participate in various biochemical pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Resorcinol (1,3-Benzenediol): The parent compound, which lacks the methanesulfonate groups.
1,3-Dihydroxybenzene: Another isomer of benzenediol with different functional groups.
1,3-Dimethanesulfonylbenzene: A compound with similar sulfonate groups but different substitution patterns.
Uniqueness
1,3-Benzenediol, 1,3-dimethanesulfonate is unique due to the presence of two methanesulfonate groups, which significantly alter its chemical properties and reactivity compared to its parent compound, resorcinol. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
59722-31-5 |
|---|---|
Formule moléculaire |
C8H10O6S2 |
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
(3-methylsulfonyloxyphenyl) methanesulfonate |
InChI |
InChI=1S/C8H10O6S2/c1-15(9,10)13-7-4-3-5-8(6-7)14-16(2,11)12/h3-6H,1-2H3 |
Clé InChI |
RKELFBRSWGYKDR-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OC1=CC(=CC=C1)OS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7'-chloro-2'-(4-methoxyphenyl)-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14150099.png)

![Heptyl cyano[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B14150103.png)


![5,8-Dibromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B14150107.png)


![9-[3,5-o-(1-Methylethylidene)pentofuranosyl]-9h-purin-6-amine](/img/structure/B14150116.png)

![2-[4-(2-Hydroxyethoxy)butoxy]ethanol](/img/structure/B14150126.png)


![N-[2,4-Dichloro-5-(trifluoromethoxy)phenyl]acetamide](/img/structure/B14150177.png)
